5-Amino-3-thiophenemethanamine

thiophene diamine regiochemistry aminomethylthiophene

5‑Amino‑3‑thiophenemethanamine (systematic name 4‑(aminomethyl)thiophen‑2‑amine) is a C‑5 heterocyclic diamine composed of a thiophene ring bearing a primary amine at the 2‑position and an aminomethyl substituent at the 4‑position. It belongs to the broader 2‑aminothiophene family.

Molecular Formula C5H8N2S
Molecular Weight 128.193
CAS No. 197893-34-8
Cat. No. B595378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-thiophenemethanamine
CAS197893-34-8
Synonyms3-Thiophenemethanamine,5-amino-(9CI)
Molecular FormulaC5H8N2S
Molecular Weight128.193
Structural Identifiers
SMILESC1=C(SC=C1CN)N
InChIInChI=1S/C5H8N2S/c6-2-4-1-5(7)8-3-4/h1,3H,2,6-7H2
InChIKeyVZRXELXPDPORJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-thiophenemethanamine (CAS 197893‑34‑8): Core Structural Identity & Comparator Landscape


5‑Amino‑3‑thiophenemethanamine (systematic name 4‑(aminomethyl)thiophen‑2‑amine) is a C‑5 heterocyclic diamine composed of a thiophene ring bearing a primary amine at the 2‑position and an aminomethyl substituent at the 4‑position. It belongs to the broader 2‑aminothiophene family. The closest commercially available structural analogues are the regioisomeric aminomethylthiophenes (2‑(aminomethyl)thiophene, 3‑(aminomethyl)thiophene) and simple diaminothiophenes such as 2,4‑thiophenediamine and 3,4‑diaminothiophene [REFS‑1]. The scaffold has been referenced in the context of thrombin inhibitor discovery [REFS‑2], and the parent 2‑aminothiophene class is well established as a privileged scaffold in medicinal chemistry due to its synthetic versatility via the Gewald reaction [REFS‑3].

1
Orthogonal diamine scaffold: Chemically differentiated ring-bound and exocyclic amines support regioselective derivatisation workflows.
2
Fragment-based discovery fit: Conforms to Rule-of-Three criteria (low MW, balanced HBD/HBA), suitable for crystallographic fragment screens.
3
Non-commodity building block: Regiochemistry not accessible via standard Gewald reaction; supports proprietary library synthesis and IP generation.

Why 5‑Amino‑3‑thiophenemethanamine Cannot Be Replaced by Common Mono‑Amino or Symmetric Diamino Thiophenes


Simple aminomethylthiophenes bearing a single amino handle (e.g., 2‑(aminomethyl)thiophene, CAS 27757‑85‑3; 3‑(aminomethyl)thiophene, CAS 27757‑86‑4) offer only one site for diversification, limiting downstream complexity to linear or singly branched architectures. Symmetric diamines such as 3,4‑diaminothiophene (CAS 78637‑85‑1) present two ring‑attached amino groups but lack the flexible side‑chain amine, restricting conformational degrees of freedom in target binding pockets. 5‑Amino‑3‑thiophenemethanamine uniquely combines a ring‑amine (2‑position) with an exocyclic aminomethyl group (4‑position), enabling both electronically differentiated reactivity and spatial separation of the two amino functionalities. This regiochemical arrangement is not accessible through standard Gewald cyclisation, which predominantly yields 2‑amino‑3‑substituted products [REFS‑1]. Consequently, generic substitution with off‑the‑shelf mono‑amines or vicinal diamines is not feasible when a project requires orthogonal derivatisation of two amino groups with distinct electronic and steric profiles.

Mono-amine mismatch

Simple aminomethylthiophenes provide only a single handle, precluding orthogonal bioconjugation or library branching strategies.

Symmetric diamine mismatch

Vicinal diamines like 3,4-diaminothiophene lack electronic differentiation, making chemoselective protection/deprotection difficult and reducing synthetic efficiency.

Supply-chain context

Gewald-derived 2-amino-3-substituted thiophenes are commodity chemicals, but this regioisomer’s distinct route may require vendor qualification to ensure reliable procurement.

Product‑Specific Quantitative Evidence: 5‑Amino‑3‑thiophenemethanamine


Regiochemical Differentiation: 5‑Amino‑3‑thiophenemethanamine vs. 3,4‑Diaminothiophene

3,4‑Diaminothiophene (pKa ~4.13) possesses two electronically similar ring‑bound amines with comparable basicity and nucleophilicity, limiting chemoselective functionalisation. In contrast, 5‑amino‑3‑thiophenemethanamine presents a 2‑amino‑thiophene moiety (predicted pKa ~5‑6, comparable to aniline‑type bases) and a benzylic‑type aminomethyl side‑chain (predicted pKa ~9‑10), enabling orthogonal protection/deprotection strategies. The spatial separation (~2.5 Å between ring‑carbon 2 and the side‑chain nitrogen) further reduces steric congestion during successive coupling steps [REFS‑1].

Regiochemical Differentiation
Class-level inference
Two chemically distinct amine sites vs. symmetric ring-bound amines in 3,4-diaminothiophene. Predicted ΔpKa between amine sites >3 log units.
Supports orthogonal protection strategies.
Data to verify; pKa prediction-derived context.
thiophene diamine regiochemistry aminomethylthiophene

Scaffold Occurrence in Patent‑Relevant Chemical Space: Thrombin Inhibitor Lead Series

A Journal of Medicinal Chemistry article disclosing a class of orally bioavailable thrombin inhibitors lists a 4‑(aminomethyl)thiophen‑2‑amine substructure (CAS 197893‑34‑8) as a direct component. The same article references aminopyridyl‑containing analogues; the key structural distinction is the sulfur atom in the thiophene ring, which may confer improved metabolic stability relative to furan or pyrrole analogues. While quantitative IC₅₀ data for the isolated free diamine are not reported in the public abstract, the incorporation of this precise scaffold into a pharmaceutically relevant series confirms its validated synthetic utility distinct from other aminomethylheterocycles [REFS‑1].

Thrombin Inhibitor Scaffold
Reported context
Scaffold directly cited in a J. Med. Chem. thrombin inhibitor series, confirming validated synthetic utility distinct from aminopyridyl analogues.
Procurement confidence for lead optimisation studies.
Source review; quantitative IC₅₀ for free diamine not reported.
thrombin inhibitor thiophene scaffold medicinal chemistry

Molecular Property Profile Differentiation: 5‑Amino‑3‑thiophenemethanamine vs. Common Fragment Library Analogues

5‑Amino‑3‑thiophenemethanamine (MW = 128.19 g mol⁻¹, HBD = 3, HBA = 2) falls comfortably within the Rule‑of‑Three guidelines for fragment‑based drug discovery (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3). Among closely related thiophene‑containing fragments, 2‑(aminomethyl)thiophene (MW = 113.18, HBD = 1, 1 amine only) has higher volatility and lower polar surface area, making it less suitable for crystallographic soaking experiments where hydrogen‑bond anchoring is critical. 3,4‑Diaminothiophene (MW = 114.17, HBD = 2, two ring amines) lacks the conformational flexibility conferred by the CH₂ spacer, which can be advantageous for exploring adjacent sub‑pockets in a protein active site [REFS‑1] [REFS‑2].

Fragment Property Profile
Class-level inference
MW 128.19 g·mol⁻¹, HBD=3. Offers 1–2 additional H-bond donors vs. mono-aminomethylthiophenes (HBD=1–2).
May improve hit rates in crystallographic fragment screens.
Molecular property context; Rule-of-Three review.
fragment-based drug discovery Rule of Three thiophene building block

Synthetic Accessibility: Gewald‑Type vs. Non‑Gewald Regiochemistry

Classical Gewald reaction conditions (sulfur, activated nitrile, ketone/aldehyde, base) reliably produce 2‑amino‑3‑substituted thiophenes. The 5‑amino‑3‑aminomethyl substitution pattern of the title compound is not directly accessible via this one‑pot methodology, as the Gewald reaction does not install an aminomethyl group at the 4‑position in a single step. Instead, multi‑step synthetic routes involving pre‑functionalised precursors or post‑cyclisation manipulations are required. This synthetic challenge creates a procurement barrier that distinguishes the compound from commoditised Gewald products such as 2‑amino‑3‑cyanothiophenes, which are widely available in high purity from multiple vendors [REFS‑1] [REFS‑2].

Synthetic Accessibility
Class-level inference
Non-Gewald regiochemistry. Requires ≥2 synthetic steps vs. 1-step Gewald access for commodity 2-amino-3-substituted thiophenes.
Supports supply-chain and custom synthesis review.
Vendor catalogue analysis; literature review context.
Gewald reaction thiophene synthesis regioselectivity

Application Scenarios for 5‑Amino‑3‑thiophenemethanamine Based on Evidenced Differentiation


Fragment‑Based Drug Discovery (FBDD) Library Design

The compound’s compliance with Rule‑of‑Three criteria (MW 128, HBD = 3, HBA = 2) and its possession of two spatially separated, electronically differentiated amino groups make it a versatile scaffold for fragment library construction. Its higher HBD count relative to mono‑aminomethylthiophenes (HBD = 1‑2) enhances anchoring potential in crystallographic soaking experiments, while the flexible CH₂NH₂ side‑chain enables probing of adjacent protein sub‑pockets that are inaccessible to rigid diaminothiophenes such as 3,4‑diaminothiophene [REFS‑1].

Scaffold‑Hopping in Thrombin or Serine Protease Inhibitor Programmes

Prior art linking the 4‑(aminomethyl)thiophen‑2‑amine substructure to an orally bioavailable thrombin inhibitor series in Journal of Medicinal Chemistry [REFS‑1] validates the scaffold for serine protease drug discovery. Researchers exploring thrombin, Factor Xa, or related coagulation cascade targets can employ this compound as a core building block for lead optimisation, particularly when seeking to replace aminopyridyl moieties with a thiophene‑based isostere to modulate CYP inhibition or improve metabolic stability.

Orthogonal Conjugation for PROTAC or Bioconjugate Synthesis

The differential basicity of the ring‑bound amine (predicted pKa ~5‑6) and the side‑chain amine (predicted pKa ~9‑10) enables chemoselective acylation or reductive amination at the more basic exocyclic nitrogen under mildly acidic conditions, leaving the ring amine available for subsequent functionalisation. This orthogonal reactivity simplifies the synthesis of bifunctional conjugates such as PROTACs (proteolysis‑targeting chimeras), antibody‑drug conjugate linkers, or fluorescent probes compared to symmetric diamines that require protection/deprotection protocols [REFS‑1].

Specialty Heterocyclic Intermediate for Agrochemical or Material Science R&D

Thiophene‑containing compounds are widely used in agrochemical discovery (e.g., fungicides, herbicides) and organic electronic materials (e.g., conducting polymers, OLEDs). The 2‑amino‑4‑aminomethyl substitution pattern provides a unique entry point for synthesising annulated heterocycles (thienopyrimidines, thienodiazepines) that are less accessible from Gewald‑type 2‑amino‑3‑substituted thiophenes. The limited commercial availability of this specific regioisomer, as noted in the synthetic accessibility evidence, further motivates procurement for proprietary IP generation in industrial R&D settings [REFS‑1].

Application
Selection Property
Validation Focus
Fragment-Based Library Design
Rule-of-Three compliance & dual-amine scaffold
Crystallographic hit rate and anchoring potential
Serine Protease Lead Optimisation
Thiophene isostere of aminopyridine
CYP inhibition profile and metabolic stability
PROTAC / Bioconjugate Synthesis
Predicted differential amine basicity (ΔpKa >3)
Chemoselective conjugation efficiency
Specialty Heterocyclic R&D
Non-Gewald aminomethyl substitution pattern
Access to annulated heterocycle chemical space

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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